methyl 3-bromo-4-(cyanomethyl)benzoate
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Overview
Description
Methyl 3-bromo-4-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a cyanomethyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-(cyanomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(cyanomethyl)benzoate. The starting material, methyl 3-(cyanomethyl)benzoate, is subjected to bromination using bromine or a brominating agent under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce different alcohols or amines .
Scientific Research Applications
Methyl 3-bromo-4-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets. The bromine atom and cyanomethyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methylbenzoate: Similar structure but with a methyl group instead of a cyanomethyl group.
Methyl 3-cyano-4-bromobenzoate: Similar structure but with the positions of the bromine and cyanomethyl groups swapped.
Methyl 3-bromo-4-(methoxycarbonyl)benzoate: Similar structure but with a methoxycarbonyl group instead of a cyanomethyl group.
Uniqueness
Methyl 3-bromo-4-(cyanomethyl)benzoate is unique due to the presence of both a bromine atom and a cyanomethyl group on the benzoate ring.
Properties
CAS No. |
1069114-89-1 |
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Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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